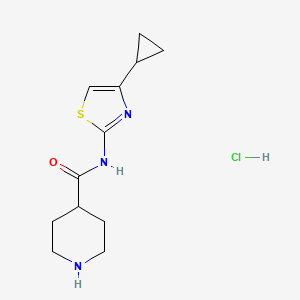

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Descripción general

Descripción

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3OS and its molecular weight is 287.81 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C12H17N3OS

- Molecular Weight : 253.35 g/mol

- CAS Number : 49657842

The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that thiazole derivatives can act as covalent inhibitors, selectively targeting proteins involved in critical cellular processes. Specifically, studies have shown that compounds with thiazole moieties can induce ferroptosis, a form of regulated cell death associated with the inhibition of glutathione peroxidase 4 (GPX4) . This mechanism is crucial for maintaining cellular homeostasis and has implications in cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. The compound demonstrated significant antibacterial and antifungal activities against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce ferroptosis may contribute to its anticancer properties, making it a potential therapeutic agent for various malignancies .

Case Studies and Research Findings

- Ferroptosis Induction : A study highlighted the role of thiazole-containing compounds in inducing ferroptosis in cancer cells through covalent interactions with GPX4. This mechanism was validated by western blot analysis and cellular thermal shift assays, confirming the compound's potential as a targeted therapeutic agent .

- Antimicrobial Efficacy : Another research effort focused on synthesizing piperidine derivatives and assessing their antimicrobial activity. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption and distribution characteristics, which are essential for its development as a drug candidate .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine derivatives exhibit significant antimicrobial properties. The thiazole ring is known for its ability to enhance the bioactivity of compounds against a range of pathogens, including bacteria and fungi. Studies have shown that modifications in the piperidine structure can lead to enhanced efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

There is emerging evidence suggesting that thiazole-based compounds may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain derivatives have been shown to induce apoptosis in cancer cells, thus highlighting their potential as chemotherapeutic agents .

Neurological Applications

The piperidine moiety is frequently associated with compounds targeting neurological disorders. Research has indicated that derivatives of piperidine can act as inhibitors of neurotransmitter reuptake, which may be beneficial in treating conditions such as depression and anxiety. The thiazole component may also contribute to neuroprotective effects, although more studies are required to fully elucidate these mechanisms .

Fungicidal Properties

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine derivatives have been explored for their potential use as fungicides. The compound's structure allows it to interact with fungal cellular processes, inhibiting growth and reproduction. Patents have documented formulations that combine this compound with other fungicides to enhance efficacy through synergistic effects .

Pest Control

Beyond fungicidal activity, there is potential for this compound in broader pest control applications. Its effectiveness against various phytopathogens positions it as a valuable component in integrated pest management strategies aimed at sustainable agriculture practices .

Case Studies and Research Findings

Q & A

Q. Basic: What are the recommended synthetic routes for preparing N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride?

Methodological Answer:

The compound can be synthesized via carbodiimide-mediated coupling between 4-cyclopropyl-1,3-thiazol-2-amine and piperidine-4-carboxylic acid derivatives. A typical procedure involves:

Activating the carboxylic acid (e.g., piperidine-4-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K.

Reacting the activated intermediate with the thiazole-2-amine derivative in the presence of triethylamine.

Purifying the product via extraction and recrystallization.

Converting the free base to the hydrochloride salt using hydrochloric acid.

This method is analogous to thiazole-containing amide syntheses reported for structurally related compounds .

Q. Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm, thiazole protons at δ 7–8 ppm).

- HPLC : Assess purity (>98% recommended for biological assays).

- X-ray Crystallography : Use programs like SHELXL for structure refinement. For example, hydrogen-bonding patterns (N–H⋯N interactions) can be analyzed to determine molecular packing .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. Basic: What solvents are suitable for solubility testing and formulation?

Methodological Answer:

Based on analogs like SNS-032 (a structurally similar CDK inhibitor):

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Focus on modifying:

- Cyclopropyl group : Replace with other substituents (e.g., methyl, phenyl) to evaluate steric effects on target binding.

- Thiazole ring : Explore substitutions at the 4-position to alter electronic properties.

- Piperidine-carboxamide backbone : Introduce methyl groups or chiral centers to assess conformational flexibility.

Test derivatives in enzymatic assays (e.g., kinase inhibition) and compare IC50 values. Similar SAR strategies were applied to optimize piperidine-based inhibitors in medicinal chemistry .

Q. Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

Conflicting bioactivity data may arise from polymorphic forms or salt-dependent solubility. Use SHELXL or SIR97 to:

Determine the crystal structure and identify hydrogen-bonding motifs (e.g., N–H⋯N interactions in inversion dimers).

Compare lattice parameters with bioassay results to correlate crystallinity with activity.

For example, a 61.8° dihedral angle between thiazole and aryl rings in analogs can influence receptor binding .

Q. Advanced: How should researchers address discrepancies in in vitro vs. in vivo efficacy data?

Methodological Answer:

Discrepancies may stem from:

- Pharmacokinetics : Poor oral bioavailability due to high logP. Use prodrug strategies (e.g., esterification) to enhance absorption.

- Metabolic stability : Conduct liver microsome assays to identify vulnerable sites (e.g., piperidine N-oxidation).

- Formulation : Optimize salt forms (e.g., hydrochloride vs. mesylate) for solubility.

Refer to studies on similar piperidine-carboxamide derivatives for formulation best practices .

Q. Basic: What safety precautions are necessary during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, rinse immediately with water (15+ minutes); seek medical attention for persistent irritation.

Safety protocols align with GHS guidelines for structurally related hydrochlorides .

Propiedades

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS.ClH/c16-11(9-3-5-13-6-4-9)15-12-14-10(7-17-12)8-1-2-8;/h7-9,13H,1-6H2,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZWNDNVOZRNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)NC(=O)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.